molecular formula C15H26N2 B6338484 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline CAS No. 893590-44-8

4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline

Cat. No. B6338484
CAS RN: 893590-44-8
M. Wt: 234.38 g/mol
InChI Key: CULMSAFPCZWOAC-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, also known as 4-BADEA, is an organic compound used in organic chemistry and other scientific research applications. It is a derivative of aniline, an aromatic amine, and is used as a precursor in the synthesis of various compounds. It is a colorless liquid with a pungent odor and is soluble in alcohols and other organic solvents. 4-BADEA has a wide range of applications in organic synthesis and scientific research, and is widely used in the laboratory.

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline has a wide range of applications in scientific research, including organic synthesis, pharmaceutical chemistry, and biochemistry. In organic synthesis, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a precursor for the synthesis of various compounds, such as amides, esters, and amines. In pharmaceutical chemistry, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. In biochemistry, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a reagent for the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is not well understood. However, it is known to be a precursor for the synthesis of various compounds, such as amides, esters, and amines. It is also believed to act as a catalyst for the formation of peptides and proteins. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is believed to have some biological activity, as it is known to be a precursor for the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline are not well understood. However, it is known to be a precursor for the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is believed to have some biological activity, as it is known to be a precursor for the synthesis of various compounds, such as amides, esters, and amines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is a versatile molecule that can be used as a precursor for the synthesis of various compounds. The main limitation of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

Future research should focus on furthering our understanding of the mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, as well as its biochemical and physiological effects. Additionally, further research should focus on the development of new synthetic methods for the synthesis of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, as well as the synthesis of new compounds using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline as a precursor. Finally, further research should focus on the application of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline in pharmaceutical chemistry and biochemistry, as well as the development of new drugs and biomolecules using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline as a starting material.

Synthesis Methods

4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline can be synthesized by a variety of methods. The most common route is the reductive amination of 4-bromobutan-2-amine with diethyl aniline. This reaction is typically carried out in the presence of a metal catalyst, such as aluminum chloride or zinc chloride, and an organic solvent, such as dichloromethane or toluene. The reaction is typically run at a temperature between 0 and 100°C, and can be monitored by thin-layer chromatography (TLC). Other methods of synthesis include the reaction of diethyl aniline with 4-bromobutan-2-ol, or the reaction of 4-bromobutan-2-amine with ethyl chloroformate.

properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-N,N-diethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-5-13(4)16-12-14-8-10-15(11-9-14)17(6-2)7-3/h8-11,13,16H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULMSAFPCZWOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline

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